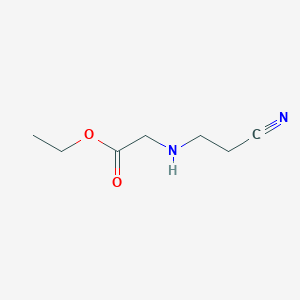
(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid
Descripción general
Descripción
(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid is a complex organic compound characterized by the presence of a benzodithiazole ring substituted with acetic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid typically involves the reaction of benzodithiazole derivatives with acetic acid under controlled conditions. The reaction is often carried out in the presence of oxidizing agents to ensure the formation of the tetraoxido groups. Common reagents used in the synthesis include sulfuric acid, hydrogen peroxide, and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the tetraoxido groups to other functional groups.
Substitution: The benzodithiazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, sulfuric acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid is used as a building block for synthesizing more complex molecules
Biology
The compound has been studied for its potential biological activity. Its derivatives may exhibit antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, research is ongoing to explore the therapeutic potential of this compound. Its ability to interact with biological molecules could lead to the development of new pharmaceuticals.
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings and polymers.
Mecanismo De Acción
The mechanism of action of (1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The tetraoxido groups can form strong interactions with active sites, leading to inhibition or activation of biological pathways. The benzodithiazole ring provides a stable framework that enhances the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methoxy-N-[4-(1,1,3,3-tetraoxido-1,3,2-benzodithiazol-2-yl)phenyl]benzamide
- 4-(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)aniline
- C8H7NO6S2 (BB01-4031)
Uniqueness
(1,1,3,3-Tetraoxido-1,3,2-benzodithiazol-2-yl)acetic acid is unique due to its combination of a benzodithiazole ring with acetic acid This structure imparts distinct chemical properties, such as enhanced reactivity and stability, which are not commonly found in similar compounds
Propiedades
IUPAC Name |
2-(1,1,3,3-tetraoxo-1λ6,3λ6,2-benzodithiazol-2-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO6S2/c10-8(11)5-9-16(12,13)6-3-1-2-4-7(6)17(9,14)15/h1-4H,5H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGHDPHNRYKTNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[2-(Pyrazin-2-yl)phenyl]methanol](/img/structure/B3138226.png)







![6-Hydroxy-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3138273.png)



